4-Ethyl-4'-iodobenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

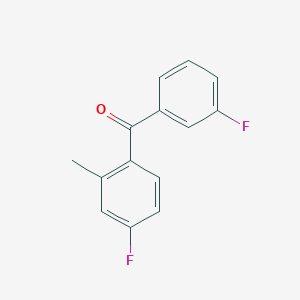

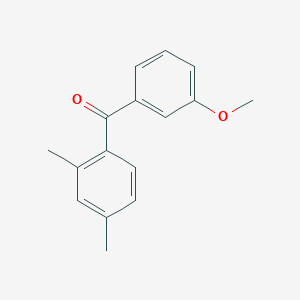

4-Ethyl-4’-iodobenzophenone is a chemical compound with the molecular formula C15H13IO . It is a derivative of benzophenone, which is a type of aromatic ketone .

Synthesis Analysis

The synthesis of 4-Ethyl-4’-iodobenzophenone can involve various methods. One such method is the Pd(0)-catalyzed cross-coupling reaction of 4′-iodoacetophenone with siloxane . Another method involves Heck-Mizoroki reactions of 4′-iodoacetophenone with styrene, catalyzed by Pd nanoparticles in a flow reactor .Molecular Structure Analysis

The molecular structure of 4-Ethyl-4’-iodobenzophenone contains a total of 31 bonds. There are 18 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) .Chemical Reactions Analysis

4-Ethyl-4’-iodobenzophenone may be used as a substrate for palladium-catalyzed coupling reactions . It may also be used in the synthesis of quinoline-based potential anticancer agents .科学的研究の応用

Polymer Synthesis and Functionalization

A study conducted by Sumida and Vogl (1981) demonstrated the synthesis of Ethyl 4-vinyl-α-cyano-β-phenylcinnamate from 4-ethylbenzoic acid, leading to the development of functional polymers. This research highlights the critical role of 4-ethylbenzophenone derivatives in polymer chemistry, particularly in the creation of novel monomers for polymerization and copolymerization processes (Sumida & Vogl, 1981).

Kinetics of Degradation in Pharmaceutical Compounds

Sunderland and Watts (1984) explored the degradation kinetics of ethyl 4-hydroxybenzoate esters, providing insight into the stability and breakdown of similar compounds. This research is crucial in understanding the environmental and biological fate of 4-ethylbenzophenone derivatives, particularly in pharmaceutical applications (Sunderland & Watts, 1984).

Liquid Chromatography Applications

Nohta et al. (1994) identified 2-Amino-4,5-ethylenedioxyphenol as an effective fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography. This showcases the utility of derivatives of 4-ethylbenzophenone in enhancing analytical methods, especially in the identification and quantification of complex chemical substances (Nohta et al., 1994).

Photocatalysis and Environmental Applications

A study on the solid-state photochemistry of methyl-substituted benzophenones, including derivatives similar to 4-ethyl-4'-iodobenzophenone, provided insights into the reaction mechanisms under UV irradiation. This research by Ito et al. (1987) is significant for understanding the environmental impact and photodegradation of such compounds (Ito et al., 1987).

将来の方向性

The future directions of 4-Ethyl-4’-iodobenzophenone research could involve further exploration of its potential uses in the synthesis of other chemical compounds, such as potential anticancer agents . Additionally, more research could be conducted to better understand its mechanism of action and its physical and chemical properties.

作用機序

Target of Action

It is known that benzophenones, a class of compounds to which 4-ethyl-4’-iodobenzophenone belongs, often interact with various enzymes and receptors in the body .

Mode of Action

For instance, 4’-Iodoacetophenone, a related compound, has been reported to participate in Pd(0)-catalyzed cross-coupling reactions . It’s plausible that 4-Ethyl-4’-iodobenzophenone might interact with its targets in a similar manner.

Biochemical Pathways

Benzophenones are known to disrupt endocrine function, affecting reproductive health and physical development

Pharmacokinetics

The pharmacokinetics of a drug molecule involves these four processes of adme

Result of Action

Benzophenones are known to have potential endocrine-disrupting effects, which can lead to reproductive health issues and physical developmental problems .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, benzophenones have been found in various environmental media, and their persistence and stability in the environment have raised significant concerns

特性

IUPAC Name |

(4-ethylphenyl)-(4-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IO/c1-2-11-3-5-12(6-4-11)15(17)13-7-9-14(16)10-8-13/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTBTYRMJKNYRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358960.png)

![trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358962.png)

![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358963.png)

![cis-4-[2-(3-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358965.png)

![cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358966.png)

![cis-4-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358968.png)

![cis-4-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358971.png)

![cis-4-[2-Oxo-2-(2-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358972.png)